Capeserod hydrochloride

Binding Affinity 5-HT4 Receptor Radioligand Binding

Capeserod hydrochloride (SL65.0155) is a highly characterized 5-HT4 receptor partial agonist (Ki=0.6 nM, IA=40-50%). Its 8.4-fold functional selectivity for the 5-HT4(e) splice variant enables precise dissection of 5-HT4(e)-mediated cognitive and GI effects. Uniquely upregulates hippocampal neuroplasticity markers (p-CREB, BDNF, VEGF) and synergizes with acetylcholinesterase inhibitors. Procure ≥98% purity compound from verified suppliers for reproducible preclinical studies.

Molecular Formula C23H26Cl2N4O4
Molecular Weight 493.4 g/mol
CAS No. 191023-43-5
Cat. No. B1668276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapeserod hydrochloride
CAS191023-43-5
SynonymsSL-65.0155;  SL-650155;  SL 65.0155;  SL 650155
Molecular FormulaC23H26Cl2N4O4
Molecular Weight493.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)OC(=N2)C3=CC(=C(C4=C3OCCO4)N)Cl)CCC5=CC=CC=C5.Cl
InChIInChI=1S/C23H25ClN4O4.ClH/c24-18-14-17(20-21(19(18)25)31-13-12-30-20)22-26-28(23(29)32-22)16-7-10-27(11-8-16)9-6-15-4-2-1-3-5-15;/h1-5,14,16H,6-13,25H2;1H
InChIKeyLNNFXZHLRNQJIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Capeserod Hydrochloride (CAS 191023-43-5): A High-Affinity 5-HT4 Receptor Partial Agonist


Capeserod hydrochloride (development code SL65.0155) is a potent and selective partial agonist of the 5-HT4 receptor [1]. It is characterized by its high affinity for the 5-HT4 receptor, with a dissociation constant (Ki) of 0.6 nM, and an intrinsic activity (IA) of 40-50% relative to serotonin [2]. This compound has been investigated for both its cognition-enhancing properties and, more recently, for its potential in treating gastrointestinal (GI) motility disorders [3].

Procurement Rationale for Capeserod HCl: Why In-Class 5-HT4 Agonists Are Not Interchangeable


Generic substitution among 5-HT4 receptor agonists is scientifically unsound due to significant inter-compound variations in binding affinity, intrinsic activity, and splice variant selectivity, which directly impact functional potency and safety profiles [1]. For instance, the intrinsic activity at the 5-HT4 receptor varies from partial agonism (e.g., Capeserod, prucalopride) to full agonism or even antagonism in some tissues, leading to divergent therapeutic windows and side effect liabilities [2]. Furthermore, differences in selectivity over other 5-HT receptor subtypes and off-targets like the hERG channel create distinct safety margins, making head-to-head comparative data essential for informed procurement and experimental design [3].

Quantitative Differentiators: Direct Comparator Data for Capeserod HCl Procurement


Superior Binding Affinity (Ki) for the 5-HT4 Receptor Compared to Prucalopride and Mosapride

Capeserod demonstrates a significantly higher binding affinity (lower Ki) for the human 5-HT4 receptor compared to the clinically established agonists prucalopride and mosapride. This higher affinity is a key differentiator for applications where maximal receptor occupancy at low concentrations is desired [1]. The Ki for Capeserod is 0.6 nM, while the Ki for prucalopride at the human 5-HT4a receptor is 2.5 nM and the Ki for mosapride is 69.9 nM [2].

Binding Affinity 5-HT4 Receptor Radioligand Binding

Distinct Intrinsic Activity (IA) Profile Relative to Prucalopride

Capeserod exhibits a different level of intrinsic activity at the 5-HT4 receptor compared to prucalopride, which has implications for downstream signaling bias and tissue-specific effects. Capeserod displays an IA of 40-50% (relative to serotonin) [1]. In contrast, prucalopride demonstrates a higher IA, ranging from 0.72 to 0.86 depending on the assay system and splice variant [2]. This difference in efficacy defines Capeserod as a moderate partial agonist, which may confer a distinct functional profile, particularly in systems with high receptor reserve.

Functional Selectivity Intrinsic Activity Partial Agonism

Enhanced Functional Potency on 5-HT4(e) Splice Variant

Capeserod displays a marked selectivity in functional potency between the 5-HT4(b) and 5-HT4(e) splice variants. It is 8.4-fold more potent at stimulating cAMP production in cells expressing the 5-HT4(e) variant (IC50 = 29 nM) compared to those expressing the 5-HT4(b) variant (IC50 = 244 nM) . This differential activity at specific splice variants is a defined pharmacological characteristic that can be exploited in research focusing on 5-HT4(e)-mediated effects, which are relevant in both central nervous system and gastrointestinal tissues [1].

Splice Variant Pharmacology 5-HT4(e) Receptor cAMP Potency

Demonstrated Preclinical Safety Margin of >100-fold in Cognitive Studies

In preclinical safety pharmacology studies, Capeserod exhibited a wide safety margin. It was reported to be devoid of unwanted cardiovascular, gastrointestinal, or central nervous system effects at doses up to more than 100-fold higher than those that were active in cognitive enhancement tests [1]. This provides a quantifiable benchmark for its in vivo tolerability relative to its pharmacologically active dose range, which is a crucial consideration for both research and potential clinical development [2].

Safety Pharmacology Therapeutic Window In Vivo Toxicology

Synergistic Promnesic Effect with Cholinesterase Inhibitor Rivastigmine

Capeserod demonstrates a synergistic interaction with the cholinesterase inhibitor rivastigmine. Co-administration of an inactive dose of Capeserod with rivastigmine resulted in a significant promnesic (memory-enhancing) effect in preclinical models, an effect not observed with either agent alone at the tested doses [1]. This synergy is a specific, quantifiable property that distinguishes its potential utility in combination therapy research.

Cognitive Enhancement Drug Synergy Alzheimer's Disease Models

Evidence-Based Research Applications for Capeserod Hydrochloride


Investigating 5-HT4(e) Splice Variant-Specific Signaling in Cognition

Given its 8.4-fold functional selectivity for the 5-HT4(e) over the 5-HT4(b) splice variant, Capeserod hydrochloride is the ideal tool compound for dissecting the specific roles of 5-HT4(e) receptors in neuronal function, learning, and memory [1]. Its distinct splice variant potency profile allows researchers to attribute observed effects more confidently to 5-HT4(e) activation compared to less discriminatory 5-HT4 agonists.

Exploring Synergistic Mechanisms with Cholinesterase Inhibitors

The established synergistic promnesic effect between Capeserod and the cholinesterase inhibitor rivastigmine provides a strong foundation for studies investigating the therapeutic potential of combined 5-HT4 receptor modulation and acetylcholinesterase inhibition [1]. This scenario is particularly relevant for preclinical research focused on developing novel combination strategies for cognitive disorders like Alzheimer's disease.

GI Motility Research with a High-Affinity, Moderate Partial Agonist

With its high 5-HT4 receptor affinity (Ki = 0.6 nM) and moderate intrinsic activity (IA = 40-50%), Capeserod offers a distinct pharmacological tool for GI research [1]. This profile may provide a unique balance between stimulating GI motility and avoiding receptor desensitization or excessive stimulation, making it valuable for studies on conditions like gastroparesis or IBS-C, where precise modulation of peristalsis is key [2].

Studies on Neurotrophic Factor Expression in Depression Models

Capeserod has been shown to enhance the expression of neuroplasticity markers like p-CREB, BDNF, and VEGF in the hippocampus, an effect not observed with the SSRI citalopram or the TCA clomipramine in comparative studies [1]. This distinct neurochemical signature makes it a valuable compound for investigating the link between 5-HT4 receptor agonism, neurogenesis, and antidepressant-like behavior in preclinical models.

Technical Documentation Hub

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